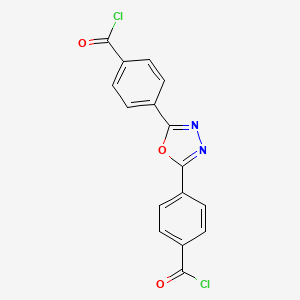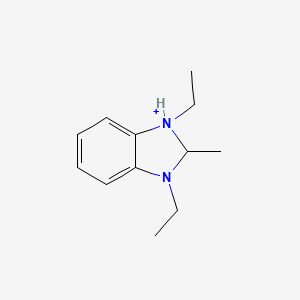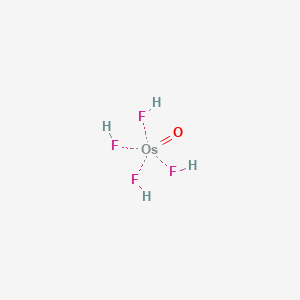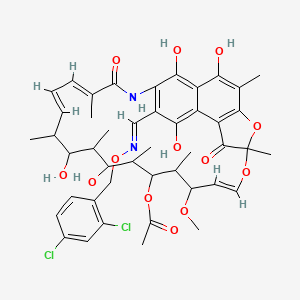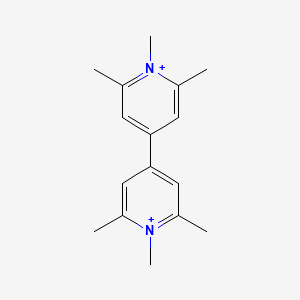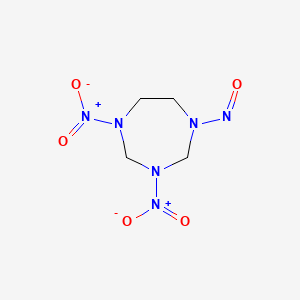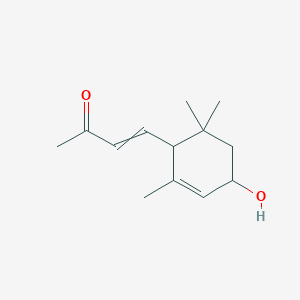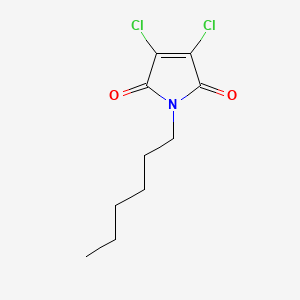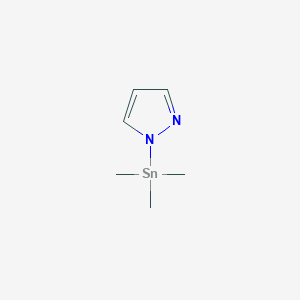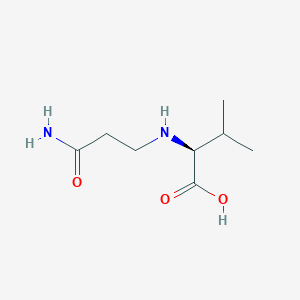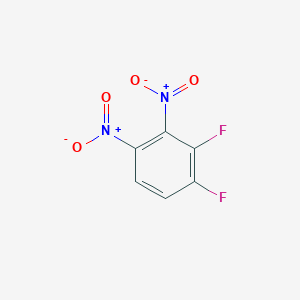
1,2-Difluoro-3,4-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-3,4-dinitrobenzene is an organic compound with the molecular formula C6H2F2N2O4. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two nitro groups. This compound is known for its reactivity and is used in various scientific research applications.
Vorbereitungsmethoden
1,2-Difluoro-3,4-dinitrobenzene can be synthesized through a nitration reaction of 1,2-difluorobenzene. The process involves the use of concentrated sulfuric acid and fuming nitric acid as nitrating agents. The reaction conditions are typically mild, and the synthesis process is straightforward, making it suitable for industrial production .
Analyse Chemischer Reaktionen
1,2-Difluoro-3,4-dinitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles such as amines or hydroxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include potassium hydroxide, dimethylformamide, and various amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-3,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated aromatic compounds.
Biology: The compound is used in the study of protein interactions and modifications.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Difluoro-3,4-dinitrobenzene involves nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, allowing the displacement of fluorine atoms by nucleophiles. This reaction proceeds through the formation of a Meisenheimer complex, where the nucleophile adds to the aromatic ring, followed by the elimination of a leaving group .
Vergleich Mit ähnlichen Verbindungen
1,2-Difluoro-3,4-dinitrobenzene can be compared to other similar compounds such as:
1,5-Difluoro-2,4-dinitrobenzene: This compound has a similar structure but with different positions of the fluorine and nitro groups.
1-Fluoro-2,4-dinitrobenzene: This compound has only one fluorine atom and is commonly used in protein sequencing and analysis.
1,2-Dinitrobenzene: This compound lacks fluorine atoms and is primarily used in the manufacture of explosives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
37583-41-8 |
|---|---|
Molekularformel |
C6H2F2N2O4 |
Molekulargewicht |
204.09 g/mol |
IUPAC-Name |
1,2-difluoro-3,4-dinitrobenzene |
InChI |
InChI=1S/C6H2F2N2O4/c7-3-1-2-4(9(11)12)6(5(3)8)10(13)14/h1-2H |
InChI-Schlüssel |
JXSSPZOCHGZWJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
